![molecular formula C16H14O4 B1671801 Imperatorin CAS No. 482-44-0](/img/structure/B1671801.png)
Imperatorin
Overview
Description
Imperatorin is a furocoumarin and a phytochemical that has been isolated from various plants such as Urena lobata L. (Malvaceae), Angelica archangelica, Glehnia littoralis, Saposhnikovia divaricata, Cnidium monnieri, Incarvillea younghusbandii, and Zanthoxylum americanum mill . It is biosynthesized from umbelliferone, a coumarin derivative .
Synthesis Analysis
Imperatorin increases melanin synthesis through the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB)-dependent upregulation .
Molecular Structure Analysis
Imperatorin has a molecular weight of 270.27996 amu and corresponds to the molecular formula C16H14O4 . The molecular structure of imperatorin shows the atomic arrangement .
Chemical Reactions Analysis
Imperatorin promotes the uptake of osthole, daidzein, ferulic acid, and puerarin and improves the transport of ferulic acid and puerarin in Caco-2 cells .
Physical And Chemical Properties Analysis
Imperatorin is insoluble in water and is easily soluble in nonpolar solvents . The pure substance presents as white, long fine needles or crystals .
Scientific Research Applications
Treatment of Overactive Bladder Syndrome
Imperatorin has been studied for its potential in reducing symptoms of Overactive Bladder Syndrome (OAB). The compound was found to attenuate the cystometric and biochemical changes typically associated with retinyl acetate-induced OAB . This suggests that Imperatorin could be a viable pharmacological intervention for OAB patients .
Antitumor Activity
Imperatorin has shown promise in the field of oncology. It has been found to be effective in inducing apoptosis in anaplastic astrocytoma and glioblastoma . Moreover, it has been observed to decrease the migratory potential of certain cancer cells .
Pharmacokinetics and Drug Delivery
Research has been conducted on the preparation, characterization, and pharmacokinetic evaluation of Imperatorin lipid microspheres . These microspheres could potentially enhance the delivery and efficacy of Imperatorin, particularly given its better lipid solubility .
Antioxidant Activity
Imperatorin has been found to possess antioxidant properties. In one study, it was observed to inhibit nicotine-induced changes by lowering the concentration of malondialdehyde (MDA), a marker of oxidative stress .
Immunomodulatory Properties
Imperatorin has been noted for its immunomodulatory properties . This suggests potential applications in the treatment of diseases involving the immune system .
Neuroprotective Properties
Imperatorin’s neuroprotective properties make it a potential candidate for the treatment of neurological diseases . Further research is needed to fully understand the mechanisms involved and the potential therapeutic applications .
Mechanism of Action
Imperatorin, also known as 8-Isoamylenoxypsoralen, Marmelosin, or Ammidin, is a furanocoumarin derivative that has been studied for its diverse pharmacological properties .
Target of Action
Imperatorin has been found to interact with several targets, including:
- CREB1 (cAMP response element-binding protein 1) : Imperatorin directly binds to CREB1, inhibiting its phosphorylation and nuclear translocation .
- MCL-1 (Myeloid cell leukemia 1) : Imperatorin targets MCL-1, an important anti-apoptotic protein belonging to the Bcl-2 family .
- NO Synthesis and BChE (Butyrylcholinesterase) : Imperatorin is an effective inhibitor of NO synthesis and BChE .
Mode of Action
Imperatorin’s interaction with its targets leads to several changes:
- CREB1 : The direct binding of imperatorin to CREB1 inhibits its phosphorylation, nuclear translocation, and interaction with the TGFβ2 promoter, repressing TGFβ2 expression .
- MCL-1 : Imperatorin sensitizes CD133+ lung cancer cells to γδ T cell-mediated cytotoxicity by targeting MCL-1 .
- NO Synthesis and BChE : Imperatorin inhibits NO synthesis and BChE, although the exact mechanism is not fully understood .
Biochemical Pathways
Imperatorin affects several biochemical pathways:
- PTEN-PI3K-AKT-mTOR/p21 Pathway : Imperatorin induces autophagy and G0/G1 phase arrest via this pathway in human osteosarcoma cells .
- Nrf2/HO-1 Signaling Pathway : Imperatorin alleviates ROS-mediated airway remodeling by targeting this pathway .
- MAPK and NF-κB Pathways : Imperatorin inhibits these pathways, contributing to its protective effects .
Pharmacokinetics
Imperatorin is insoluble in water and easily soluble in nonpolar solvents . .
Result of Action
Imperatorin’s action results in several molecular and cellular effects:
- Inhibition of Cell Proliferation : Imperatorin suppresses tumor growth by inducing autophagy promotion and G0/G1 phase arrest .
- Reduction of Inflammation : Imperatorin treatment attenuates the production of inflammatory cytokines and inflammatory cells .
- Inhibition of Apoptosis : Imperatorin inhibits apoptosis through the downregulation of Bax, Caspase-3, and upregulation of Bcl-2 .
Action Environment
The action of imperatorin can be influenced by environmental factors. For instance, it has been found that imperatorin can improve the learning and memory function in vascular dementia model mice . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOOJGVNMBJLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048737 | |
Record name | Imperatorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Imperatorin | |
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Record name | Imperatorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform | |
Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Imperatorin is a small molecule nature compound isolated from the root of Angelica dahurica, and has been shown to exhibit multiple bioeffector functions, including anti-cancer activity. However, the molecular mechanism underlying imperatorin in suppression of tumor growth is unknown. In this study, we aimed at elucidating the molecular mechanisms underlying imperatorin function and determining the efficacy of imperatorin in suppression of drug-resistant human liver cancer. We observed that imperatorin suppresses tumor cell growth through inducing apoptosis, and imperatorin is more effective in induction of multidrug-resistant human liver cancer cells in vitro. We further determined that imperatorin induces apoptosis through both extrinsic and intrinsic apoptosis pathway. At the molecular level, we identified Mcl-1 as the molecular target of imperatorin and determined that imperatorin induces proteosome-dependent Mcl-1 degradation to release Bak and Bax to trigger apoptosis in liver cancer cells. Consistent with its in vitro apoptosis induction activity, imperatorin exhibited potent activity against multidrug-resistant liver cancer xenograft growth in vivo. Taken together, we determined that imperatorin is a Mcl-1 degradation inducer that can effectively suppress multidrug-resistant human liver cancer growth in vivo, and thus holds great promise for development as an effective small molecule anti-cancer agent in human liver cancer therapy to overcome drug resistance., Imperatorin, a dietary furocoumarin, is found not only in medicinal plants, but also in popular culinary herbs, such as parsley and fennel. Recently, imperatorin has been shown to activate GPR119 in cells. Another GPR, GPR131, also called TGR5 or G-protein-coupled bile acid receptor 1 (GPBAR1), is known to regulate glucose metabolism. Additionally, TGR5 activation increases glucagon-like peptide (GLP-1) secretion to lower blood sugar levels in animals. Therefore, the present study aims to determine whether the effects of imperatorin on GLP-1 secretion are mediated by TGR5. First, we transfected cultured Chinese hamster ovary cells (CHO-K1 cells) with the TGR5 gene. Glucose uptake was confirmed in the transfected cells using a fluorescent indicator. Moreover, NCI-H716 cells, which secrete GLP-1, were used to investigate the changes in calcium concentrations and GLP-1 levels. In addition, streptozotocin (STZ)-induced type 1-like diabetic rats were used to identify the effects of imperatorin in vivo. Imperatorin dose-dependently increased glucose uptake in CHO-K1 cells expressing TGR5. In STZ diabetic rats, similar to the results in NCI-H716 cells, imperatorin induced a marked increase of GLP-1 secretion that was reduced, but not totally abolished, by a dose of triamterene that inhibited TGR5. Moreover, increases in GLP-1 secretion induced by imperatorin and GPR119 activation were shown in NCI-H716 cells. We demonstrated that imperatorin induced GLP-1 secretion via activating TGR5 and GPR119. Therefore, imperatorin shall be considered as a TGR5 and GPR119 agonist. | |
Record name | Imperatorin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pentosalen | |
Color/Form |
Prisms from ether, long needles from hot water, Crystals from alcohol | |
CAS RN |
482-44-0 | |
Record name | Imperatorin | |
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Record name | Pentosalen [BAN] | |
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Record name | IMPERATORIN | |
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Record name | Imperatorin | |
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Record name | 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.893 | |
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Record name | PENTOSALEN | |
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Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imperatorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
102 °C | |
Record name | Imperatorin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imperatorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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